molecular formula C12H17ClN2O B13613166 1-(4-Bromo-2-methoxybenzyl)piperazine

1-(4-Bromo-2-methoxybenzyl)piperazine

Cat. No.: B13613166
M. Wt: 240.73 g/mol
InChI Key: USKLTPRRCHGTQO-UHFFFAOYSA-N
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Description

1-[(4-chloro-2-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-2-methoxyphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chloro-2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. It is known to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter release and influencing mood and anxiety levels. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(2-methoxyphenyl)piperazine
  • 1-(4-methoxyphenyl)piperazine
  • 1-(4-chlorophenyl)piperazine

Comparison: 1-[(4-chloro-2-methoxyphenyl)methyl]piperazine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, the methoxy group enhances the compound’s lipophilicity, while the chloro group increases its electron-withdrawing capacity, influencing its binding affinity to receptors .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-[(4-chloro-2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2O/c1-16-12-8-11(13)3-2-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

USKLTPRRCHGTQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CN2CCNCC2

Origin of Product

United States

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